N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a unique structure combining pyrimidine, pyridine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with benzofuran-2-carboxylic acid. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds share structural similarities and have been studied for their pharmacokinetic profiles and biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been evaluated for their anti-fibrotic activities and other biological properties.
Uniqueness
N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of pyrimidine, pyridine, and benzofuran moieties. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(18-6-14-3-1-2-4-17(14)25-18)23-8-13-5-15(9-20-7-13)16-10-21-12-22-11-16/h1-7,9-12H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAILPAIVHVUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CN=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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